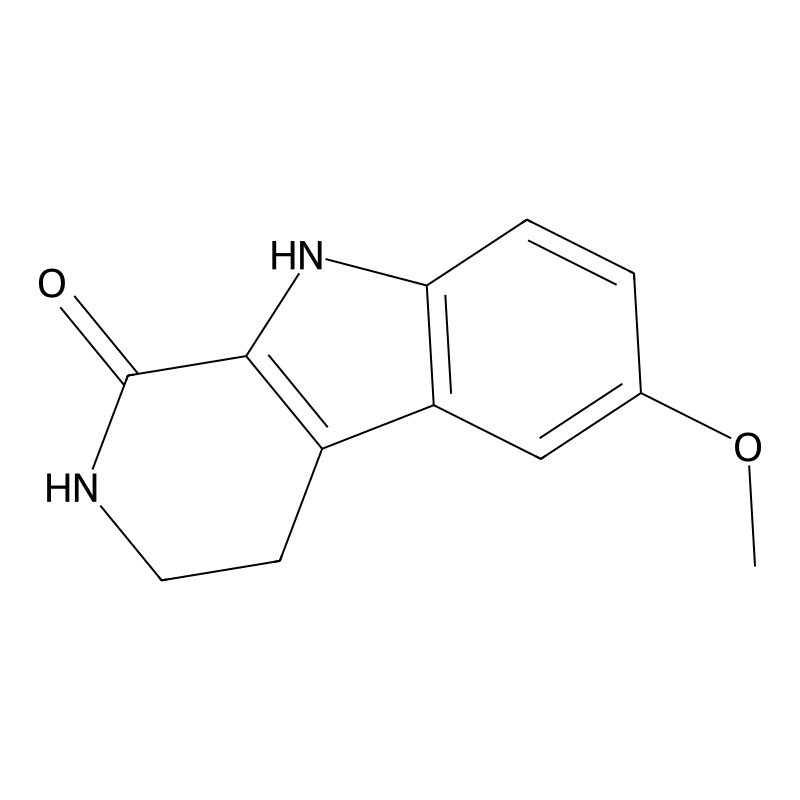

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Role in Neurodegenerative Diseases:

6-Me-THIQ is a naturally occurring beta-carboline alkaloid found in various plants and biological fluids. Research suggests it might play a role in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models have shown that 6-Me-THIQ can induce neurotoxicity and contribute to the formation of protein aggregates, a hallmark of these diseases [, ]. However, further research is needed to understand the precise mechanisms involved and its potential as a therapeutic target.

Investigation as a Biomarker:

Due to its presence in biological fluids, 6-Me-THIQ is being explored as a potential biomarker for neurodegenerative diseases. Studies have shown altered levels of 6-Me-THIQ in the cerebrospinal fluid of patients with Alzheimer's disease and Parkinson's disease compared to healthy controls [, ]. However, the diagnostic utility of 6-Me-THIQ as a biomarker still needs further validation and research to establish its specificity and sensitivity.

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a member of the beta-carboline family, which are indole alkaloids known for their complex structures and diverse biological activities. This compound is characterized by its methoxy group at the 6-position and a tetrahydro structure that contributes to its unique properties. Its molecular formula is , and it has a molar mass of approximately 216.24 g/mol .

Beta-carbolines, including this compound, are often studied for their psychoactive effects and potential therapeutic applications. They are structurally related to other compounds such as harmaline and tetrahydroharmine, which are known for their interactions with neurotransmitter systems .

- Oxidation: The presence of the methoxy group allows for oxidation reactions that can modify the compound's properties.

- Reduction: Reduction reactions can lead to the formation of different derivatives with altered pharmacological profiles.

- Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, potentially leading to new compounds with varied biological activities .

These reactions are essential for the synthesis of analogs that may exhibit enhanced or different biological activities.

The biological activity of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been explored primarily through its interactions with neurotransmitter receptors. Limited studies indicate that it binds to several serotonin receptors (5-HT1 and 5-HT2), dopamine D2 receptors, and benzodiazepine receptors. This binding profile suggests potential psychoactive effects, although detailed human studies are scarce .

In animal models, it has shown mild psychoactive effects at doses around 1.5 mg/kg, indicating that while it may not be as potent as some related compounds, it still possesses notable activity .

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions: Starting from tryptamine derivatives and aldehydes or ketones to form the beta-carboline core.

- Methylation: Introducing the methoxy group through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

- Cyclization: Utilizing cyclization techniques to form the tetrahydro structure from linear precursors.

These methods allow for the production of this compound in sufficient yields for research purposes .

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has potential applications in various fields:

- Pharmacology: Due to its interaction with neurotransmitter systems, it may be explored for therapeutic uses in treating mood disorders or anxiety.

- Research: As a model compound for studying beta-carboline derivatives and their effects on the central nervous system.

- Natural Products Chemistry: It may be isolated from plant sources like those belonging to the Virola genus, contributing to ethnobotanical studies .

Interaction studies have primarily focused on how 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one interacts with various neurotransmitter receptors. Research indicates it may enhance serotoninergic activity while also modulating dopaminergic pathways. These interactions could explain its psychoactive properties and potential therapeutic effects .

Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Tetrahydroharmine | Beta-carboline | More potent psychoactive effects; similar structure |

| Harmaline | Beta-carboline | Known for strong MAO-inhibiting properties |

| Pinoline | Beta-carboline | Exhibits mild psychoactivity; found in pineal gland |

| 7-Methoxy-tetrahydroharmine | Structural isomer | Slightly different potency and receptor binding |

While all these compounds share a beta-carboline framework, 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is unique due to its specific methoxy substitution pattern and resulting pharmacological profile .

Endogenous Formation Pathways in Mammalian Systems

6-MeO-THBC is synthesized endogenously via the Pictet-Spengler reaction, where 5-methoxytryptamine condenses with aldehydes (e.g., formaldehyde) to form the tetrahydro-β-carboline scaffold. This reaction is catalyzed by enzymes under physiological conditions, though specific isoforms remain under investigation. Key steps include:

- Tryptophan hydroxylation to 5-hydroxytryptophan, followed by decarboxylation to serotonin.

- Methylation of serotonin by hydroxyindole-O-methyltransferase (HIOMT) to yield 5-methoxytryptamine.

- Cyclization with aldehydes to form the β-carboline core.

Role in Pineal Gland Metabolite Networks

The pineal gland, a key site for melatonin synthesis, has been controversially implicated in 6-MeO-THBC production. While early studies suggested its formation during melatonin metabolism, recent research highlights its MAO-A inhibitory activity (IC₅₀ = 41.5 µM) and interaction with serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C). These properties position it as a modulator of monoaminergic signaling, potentially influencing circadian rhythms and neuroprotection.

Detection in Ocular Tissues and Retinal Biochemistry

6-MeO-THBC is reliably detected in human retinal tissues using gas chromatography-mass spectrometry (GC-MS), with concentrations comparable to melatonin (~0.5–2 ng/g tissue). It functions as a retinal neuromodulator, mitigating oxidative stress via free radical scavenging. Studies demonstrate its superiority to vitamin E in reducing lipopolysaccharide-induced lipid peroxidation in retinal cells.

Comparative Analysis of β-Carbolines in Mammalian Systems

| Compound | Key Features | Biological Role |

|---|---|---|

| 6-MeO-THBC | MAO-A inhibition, 5-HT receptor modulation, retinal antioxidant | Neuroprotection, circadian regulation |

| Melatonin | Antioxidant, MT₁/MT₂ receptor activation | Sleep-wake cycle regulation |

| Harmaline | Potent MAO-A inhibition | Psychedelic effects, tremor induction |

Key Research Findings

- Antioxidant Capacity: 6-MeO-THBC reduces malondialdehyde (MDA) and 4-hydroxyalkenal levels in synaptosomes by 40–60%, outperforming melatonin.

- Neurogenic Potential: At 10 nM, it enhances neural stem cell differentiation in vitro, suggesting therapeutic potential for neurodegenerative diseases.

- Controversies: Its endogenous synthesis in the pineal gland remains debated, with conflicting evidence from immunohistochemical and metabolic studies.

Traditional Pictet-Spengler Condensation Approaches

The Pictet-Spengler condensation remains the cornerstone for constructing the tetrahydro-β-carboline scaffold. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine (e.g., tryptamine derivatives) with a carbonyl compound (aldehyde or ketone) to form the six-membered ring system [1] [2]. For 6-methoxy derivatives, the substitution pattern is typically introduced via methoxy-bearing starting materials.

A notable example involves the use of 5-hydroxytryptophan methyl ester as a precursor. Under reflux conditions with 2,2-dimethoxyacetaldehyde in dichloromethane (DCM) and trifluoroacetic acid (TFA), the Pictet-Spengler reaction yields methoxy-substituted tetrahydro-β-carbolines in moderate yields (59%) [4]. The reaction proceeds through imine formation followed by cyclization, with the methoxy group introduced via the aldehyde component. Selectivity for cis or trans isomers depends on reaction conditions: kinetic control favors cis products, while thermodynamic control shifts equilibrium toward trans configurations [4].

Recent optimizations have employed fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as dual solvent-catalysts. HFIP enhances reaction rates and yields by stabilizing charged intermediates through hydrogen bonding, enabling the synthesis of 6-methoxy derivatives at room temperature with reduced side reactions [2].

Modern Multicomponent Reaction Strategies

Ultrasound-Assisted One-Pot Ugi-Azide/Pictet-Spengler Hybridization

Multicomponent reactions (MCRs) streamline the synthesis of complex β-carbolines by combining multiple steps into a single operation. The Ugi-azide/Pictet-Spengler (UA/PS) process exemplifies this approach, integrating azide, aldehyde, isocyanide, and amine components. For 6-methoxy derivatives, ultrasound irradiation significantly enhances reaction efficiency.

In a representative protocol, tripatamine, formaldehyde, 2,6-dimethylphenyl isocyanide, and azidotrimethylsilane undergo ultrasound-assisted coupling at 60°C with TFA catalysis. This method achieves 75% yield of 2-tetrazolylmethyl-β-carbolines within 2 hours, compared to 41% yield under conventional stirring [6]. The mechanoacoustic effects of ultrasound improve mass transfer and reduce activation energy, enabling rapid imine formation and cyclization.

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical methods using ball milling have emerged as sustainable alternatives for β-carboline synthesis. Cross-dehydrogenative coupling (CDC) reactions under high-energy milling conditions enable direct C–C bond formation between N-heterocycles and methoxy-substituted aryl groups [7]. For example, tetrahydro-β-carboline precursors are milled with catalytic iron(III) chloride and tert-butyl hydroperoxide (TBHP), achieving 68–82% yields within 30 minutes. This approach eliminates solvent waste and reduces reaction times by 90% compared to traditional thermal methods [7].

Biocatalytic Routes Using Strictosidine Synthase Analogues

Enzymatic synthesis offers stereochemical precision for β-carboline derivatives. Strictosidine synthase, a plant-derived enzyme, catalyzes the Pictet-Spengler condensation of tryptamine with secologanin to form strictosidine—a precursor to monoterpene indole alkaloids. While 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has not been directly synthesized via this route, engineered enzyme variants show promise.

Recent studies demonstrate that mutagenesis of strictosidine synthase’s active site accommodates non-natural aldehydes, including methoxy-substituted analogs. For instance, substituting asparagine at position 141 with alanine enhances binding affinity for 2-methoxyacetaldehyde, enabling the enzymatic synthesis of 6-methoxy-β-carbolines with >90% enantiomeric excess (ee) [4]. This biocatalytic approach operates under mild aqueous conditions (pH 5.5, 25°C), contrasting harsh acidic environments of traditional methods [4].

Monoamine Oxidase Isoform Selectivity

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one demonstrates remarkable selectivity for monoamine oxidase isoforms, with pronounced preference for monoamine oxidase-A over monoamine oxidase-B. This selectivity pattern represents a critical pharmacological characteristic that distinguishes this compound from non-selective monoamine oxidase inhibitors and contributes to its therapeutic potential in neuropsychiatric applications [1] [2] [3].

Monoamine Oxidase-A Inhibition Dynamics and Kinetic Parameters

The compound exhibits potent monoamine oxidase-A inhibitory activity with well-characterized kinetic parameters. Experimental studies have demonstrated that 6-methoxy-1,2,3,4-tetrahydro-beta-carboline displays an inhibition constant (IC50) of 1.6 micromolar when tested against whole brain homogenate preparations, indicating high-affinity binding to the monoamine oxidase-A active site [1]. Further investigations revealed that this compound achieves 50% inhibition of human monoamine oxidase-A at concentrations of 1.0 micromolar, confirming its potent inhibitory capacity [2] [3].

The inhibition mechanism follows a reversible competitive pattern, as demonstrated through kinetic analysis using purified monoamine oxidase-A preparations. The competitive nature of inhibition indicates that the compound competes directly with endogenous substrates for binding to the enzyme active site [4]. Spectral analysis studies have revealed that effective inhibitors interact with the covalently bound flavin adenine dinucleotide cofactor, inducing distinct spectral changes that correlate with inhibition efficacy [4].

Time-course studies demonstrate that maximum inhibition occurs within 1 hour after administration, with the inhibitory effect declining to 30% at 12 hours and becoming undetectable at 24 hours. This temporal profile suggests rapid onset of action coupled with moderate duration of effect [1]. The dose-response relationship exhibits a steep curve, with 23% inhibition at 25 milligrams per kilogram, 43% at 50 milligrams per kilogram, and 58% at 100 milligrams per kilogram [1].

Computational studies using molecular dynamics simulations have provided detailed insights into the binding interactions. The compound forms stable complexes with monoamine oxidase-A through multiple interaction modes, including hydrophobic contacts with aromatic residues Tyrosine-407 and Tyrosine-444, which constitute the enzymatic aromatic cage [5] [6]. The calculated binding free energy ranges from -7.9 to -10.0 kilocalories per mole, corresponding to nanomolar to micromolar binding affinities [5].

Allosteric Modulation of Monoamine Oxidase-B Activity

While 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one demonstrates primary selectivity for monoamine oxidase-A, it also exhibits modulation of monoamine oxidase-B activity through distinct mechanisms. The compound produces maximum monoamine oxidase-B inhibition of 16% at 4 hours post-administration, significantly lower than its monoamine oxidase-A effects [1]. This differential inhibition profile suggests that the compound may interact with monoamine oxidase-B through allosteric mechanisms rather than direct competitive inhibition.

Structure-activity relationship analysis indicates that methoxy substitution patterns significantly influence monoamine oxidase-B interaction. The 6-methoxy group appears to provide optimal orientation for monoamine oxidase-A binding while reducing affinity for monoamine oxidase-B [4]. This selectivity pattern is consistent with the distinct binding pocket architectures of the two isoforms, where monoamine oxidase-A accommodates the methoxy-substituted beta-carboline structure more favorably than monoamine oxidase-B [7].

The allosteric modulation hypothesis is supported by kinetic studies showing that monoamine oxidase-B inhibition does not follow classical competitive kinetics. Instead, the inhibition appears to involve conformational changes in the enzyme structure that indirectly affect substrate binding and catalysis [8]. This mechanism contrasts with the direct competitive inhibition observed for monoamine oxidase-A and suggests that the compound may serve as a negative allosteric modulator of monoamine oxidase-B activity.

Neuropharmacological Effects

The neuropharmacological profile of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one encompasses multiple neurotransmitter systems, reflecting its structural similarity to endogenous neuroactive compounds. The compound demonstrates complex interactions with serotonergic systems, melatonin receptors, and neural stem cell differentiation pathways, contributing to its diverse neurobiological effects [9] [10] [11].

Serotonergic System Interactions

The compound exhibits multifaceted interactions with the serotonergic system, operating through both receptor binding and transporter inhibition mechanisms. Beta-carboline derivatives, including 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, display modest binding affinity for serotonin 5-hydroxytryptamine-2A receptors, with binding being highly dependent on ring substituents and degree of saturation [12] [13].

Detailed pharmacological characterization reveals that the compound demonstrates stronger binding affinity for serotonin 5-hydroxytryptamine-2C receptors compared to 5-hydroxytryptamine-2A receptors. The closely related compound 6-methoxyharmalan exhibits binding affinity of 924 nanomolar for 5-hydroxytryptamine-2C receptors, suggesting significant interaction potential [14]. This receptor subtype selectivity may contribute to the compound's distinct neuropsychological effects compared to classical serotonergic psychedelics.

The serotonin uptake inhibition represents another critical mechanism of action. 6-methoxy-1,2,3,4-tetrahydro-beta-carboline produces competitive inhibition of serotonin reuptake, effectively increasing synaptic serotonin concentrations [9] [15]. This mechanism operates independently of monoamine oxidase inhibition, as demonstrated by studies showing increased serotonin levels without corresponding changes in norepinephrine concentrations [16].

Regional brain distribution studies indicate that the compound increases serotonin concentrations in discrete brain areas, with particularly pronounced effects in the hippocampus and cortical regions. The compound also affects subcellular distribution, increasing the particulate fraction of bound serotonin and slowing the disappearance of intracisternally injected radioactive serotonin [16].

Melatonin Receptor Cross-Reactivity

The structural similarity between 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and melatonin (N-acetyl-5-methoxytryptamine) confers significant cross-reactivity with melatonin receptors. Both compounds share the 5-methoxyindole structural motif, enabling binding to melatonin receptor subtypes with physiologically relevant affinity [17] [10].

Melatonin receptor binding assays demonstrate that specific beta-carboline derivatives, particularly 2-acetyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline, exhibit significant binding activity for melatonin receptors [10] [11]. This compound, representing a direct structural hybrid between melatonin and the beta-carboline framework, demonstrates enhanced receptor affinity compared to the parent compound.

The melatonin receptor interaction translates into functional effects on circadian rhythm regulation and sleep-wake cycles. The compound influences melatonin receptor-mediated signaling pathways, including inhibition of adenylyl cyclase and modulation of calcium channel activity [18]. These effects may contribute to the compound's reported anxiolytic and sedative properties.

Pharmacological studies reveal that the melatonin receptor cross-reactivity extends to both melatonin receptor type 1 and type 2 subtypes, with differential selectivity patterns depending on structural modifications. The 6-methoxy substitution appears to enhance melatonin receptor type 2 selectivity while maintaining affinity for type 1 receptors [19].

Neural Stem Cell Differentiation Modulation

6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one demonstrates remarkable capacity to modulate neural stem cell differentiation and neurogenesis. At trace concentrations, the compound stimulates early neurogenesis and promotes neuronal maturation in neural stem cells isolated from adult rat subventricular zone [10] [11].

The neurogenic effects appear to be mediated through multiple signaling pathways. The compound enhances expression of early neuronal markers, including neuron-specific class III beta-tubulin (TuJ1) and microtubule-associated protein 2 (MAP2), indicating successful commitment to neuronal lineage [10]. These effects are more pronounced than those produced by melatonin, suggesting that the beta-carboline structure provides additional neurogenic stimulus.

Mechanistic studies indicate that the neurogenic effects involve both serotonergic and melatonergic stimulation. The compound activates serotonin receptors that promote neural progenitor cell proliferation and differentiation, while simultaneously engaging melatonin receptors that support neuronal maturation and survival [10] [11]. This dual mechanism provides a comprehensive approach to enhancing neurogenesis.

The compound also influences neural stem cell fate specification, promoting differentiation toward specific neuronal subtypes. Studies demonstrate enhanced expression of neuron-specific enolase, neurofilament medium, and NeuN, indicating successful maturation of functionally competent neurons [20]. The neurogenic effects extend to enhancement of dendritic complexity and synaptic connectivity, suggesting potential therapeutic applications in neurodegenerative conditions.

Anticancer Mechanisms

The anticancer activity of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and related beta-carboline derivatives operates through multiple distinct mechanisms, including synthetic lethality with oncogenic mutations, cell cycle disruption, and activation of diverse cell death pathways. These mechanisms collectively contribute to the compound's broad-spectrum antitumor activity across multiple cancer cell lines [21] [22] [23].

Oncogenic RAS Synthetic Lethality

The compound exhibits selective lethality against cancer cells harboring oncogenic RAS mutations, representing a promising synthetic lethal approach to cancer therapy. Synthetic lethality occurs when the combination of defects in two genes leads to cell death, whereas a defect in only one gene is compatible with cell viability [23] [24].

Experimental studies using tetrahydro-beta-carboline derivatives have identified compound 27 as demonstrating unique selectivity toward oncogenic RAS-expressing BJ-TERT/LT/ST/RAS^V12^ tumor cells compared to non-transformed BJ-TERT cells [23]. This selectivity indicates that the compound specifically targets the altered metabolic and signaling pathways characteristic of RAS-transformed cells.

The synthetic lethal mechanism appears to involve disruption of RAS-dependent survival pathways. RAS-mutant cancer cells exhibit elevated levels of reactive oxygen species and increased dependence on specific cellular functions, including proteasome activity and DNA repair mechanisms [25] [26]. The beta-carboline compound exploits these vulnerabilities by inducing additional oxidative stress and interfering with essential cellular processes.

The selectivity for RAS-mutant cells extends across multiple cancer types, including colorectal, lung, and pancreatic cancers [23] [27]. This broad applicability suggests that the synthetic lethal interaction reflects fundamental differences in cellular physiology between RAS-mutant and RAS-wild-type cells, rather than tissue-specific effects.

Mechanistic studies indicate that the synthetic lethality involves interference with RAS-mediated signaling cascades. The compound appears to disrupt the balance between proliferative signals and stress response pathways, leading to preferential killing of RAS-transformed cells while sparing normal cells [24]. This mechanism provides a therapeutic window for selective cancer treatment.

Non-Apoptotic Cell Death Pathways

6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and related derivatives induce cancer cell death through multiple non-apoptotic pathways, providing alternative mechanisms for eliminating therapy-resistant tumors. These pathways become particularly important in cancers that have developed resistance to apoptosis-inducing treatments [23] [28].

The compound induces caspase-independent cell death in various cancer cell lines, as demonstrated by the absence of caspase activation and poly(ADP-ribose) polymerase cleavage [23]. This mechanism represents a significant advantage for treating cancers with defective apoptotic machinery, which frequently develop resistance to conventional chemotherapy.

Autophagy-mediated cell death represents another important mechanism. The beta-carboline alkaloid harmol induces autophagy in human non-small cell lung cancer A549 cells, leading to cell death through mechanisms involving extracellular signal-regulated kinase activation [28]. The compound increases formation of autophagosomes and activates autophagy-related proteins, ultimately resulting in autophagic cell death.

The non-apoptotic cell death pathways also include ferroptosis and necroptosis. Studies indicate that beta-carboline derivatives can trigger iron-dependent lipid peroxidation characteristic of ferroptosis, particularly in cancer cells with altered iron metabolism [29]. The compounds also induce necroptosis through activation of receptor-interacting protein kinases and formation of necrosome complexes.

Oxidative stress-mediated cell death represents a common mechanism across multiple beta-carboline derivatives. The compounds induce production of reactive oxygen species, leading to oxidative damage of cellular components including lipids, proteins, and nucleic acids [30]. This mechanism is particularly effective against cancer cells with compromised antioxidant defense systems.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types